Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
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Overview
Description
Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound featuring a benzo-furan core linked to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-furan core, followed by the introduction of the trimethoxyphenyl group through a condensation reaction. The final step involves esterification to form the methyl ester.
Preparation of Benzo-furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reaction: The benzo-furan core is reacted with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the methylene bridge.
Esterification: The final product is obtained by reacting the intermediate with methyl chloroacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, making the compound effective in modulating biological pathways.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes like tubulin polymerase, which is crucial for cell division.
Receptors: Binding to specific receptors involved in signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxycinnamate
- Methyl 2-{3-oxo-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate
Uniqueness
Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate stands out due to its specific substitution pattern on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H20O8 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H20O8/c1-24-15-10-18(26-3)17(25-2)7-12(15)8-19-21(23)14-6-5-13(9-16(14)29-19)28-11-20(22)27-4/h5-10H,11H2,1-4H3/b19-8- |
InChI Key |
FRDUSOUSJGSPPL-UWVJOHFNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC |
Origin of Product |
United States |
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